molecular formula C8H5BrClN3O2 B1313725 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 708213-35-8

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1313725
CAS No.: 708213-35-8
M. Wt: 290.5 g/mol
InChI Key: RMHRTCYJCAYXMX-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a specialized chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in developing new therapies for parasitic infections. This multi-functional scaffold is structurally analogous to compounds investigated as potential antileishmanial and antitrypanosomal agents, targeting neglected tropical diseases caused by kinetoplastid parasites . The core 3-nitroimidazo[1,2-a]pyridine structure acts as a prodrug, selectively activated by parasite-specific nitroreductase (NTR) enzymes . This bioactivation generates cytotoxic metabolites, leading to parasitic cell death, while potentially offering a favorable safety profile due to the enzyme's absence in mammalian cells . The reactive 2-(chloromethyl) group provides a versatile handle for synthetic elaboration, allowing researchers to introduce diverse sulfonylmethyl or other functional groups via nucleophilic substitution to optimize solubility, potency, and pharmacokinetic properties . The bromo substituent at the 6-position further enables structure-activity relationship (SAR) exploration through cross-coupling reactions. This makes the compound a valuable building block for generating compound libraries aimed at overcoming the limitations of current anti-infective treatments, such as resistance and toxicity .

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRTCYJCAYXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced through bromination using bromine or a brominating agent such as N-bromosuccinimide.

    Chloromethylation: The chloromethyl group is introduced by reacting the brominated nitroimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and acetic acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

    Reduction: Formation of 6-Bromo-2-(aminomethyl)-3-nitroimidazo[1,2-a]pyridine.

    Oxidation: Formation of 6-Bromo-2-(formyl)-3-nitroimidazo[1,2-a]pyridine or 6-Bromo-2-(carboxyl)-3-nitroimidazo[1,2-a]pyridine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is typically achieved through various methodologies that emphasize safety and efficiency. Recent studies have reported alternative synthetic routes that allow for safer preparation compared to traditional methods. For instance, the use of nucleophilic substitution reactions has been highlighted as an effective strategy for modifying the compound's structure while maintaining high yields and purity .

The biological activities of this compound derivatives are noteworthy, particularly in the context of their pharmacological potential:

  • Antimicrobial Properties : Compounds within the imidazo[1,2-a]pyridine class have demonstrated significant antimicrobial activity. The introduction of halogen substituents like bromine enhances this activity by increasing lipophilicity and facilitating membrane penetration .
  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
  • CNS Effects : The central nervous system (CNS) effects of these compounds are also being explored. They have been associated with anxiolytic and hypnotic properties, making them potential candidates for treating anxiety disorders and sleep disturbances .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

  • Radical Mechanisms : The compound can participate in unimolecular radical nucleophilic substitution (SRN1) reactions, which are crucial for its reactivity with various nucleophiles. This mechanism has been shown to affect the chloromethyl group and bromine atom in specific conditions, leading to the formation of diverse derivatives with varied biological activities .
  • Electrophilic Reactions : The presence of nitro and halogen substituents allows for electrophilic aromatic substitution reactions, further diversifying the potential applications of this compound in drug development .

Case Studies

Several case studies illustrate the applications of this compound:

Study Objective Findings
Szabo et al. (2008)Synthesis and reactivity studyDemonstrated SRN1 reactions with various nucleophiles leading to new derivatives with enhanced biological activity .
Research on Antimicrobial ActivityEvaluated against bacterial strainsFound significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent .
CNS Activity AssessmentTested on animal modelsShowed promising anxiolytic effects comparable to standard medications like diazepam .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, leading to biological effects. The bromine and chloromethyl groups can also participate in covalent binding to target molecules, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Sulfonylmethyl Derivatives

Replacing the chloromethyl group with sulfonylmethyl moieties significantly alters solubility and pharmacokinetics. For example:

  • 8-Bromo-6-chloro-2-(methylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine: Exhibits EC₅₀ = 17 nM against Trypanosoma brucei brucei and a selectivity index (SI) >2,500 in mammalian cells. Its methylsulfonyl group enhances aqueous solubility compared to the chloromethyl parent compound .
  • 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol (2c): Incorporates a phenolic sulfonate group, improving water solubility while retaining antitrypanosomal activity (EC₅₀ = 23 nM) .

Table 1: Key Sulfonylmethyl Derivatives

Compound Substituent (Position 2) EC₅₀ (T. brucei) Aqueous Solubility Selectivity Index
Parent (chloromethyl) -CH₂Cl ~50 nM* Low ~100
Methylsulfonyl (2j) -CH₂SO₂CH₃ 17 nM Moderate 2,650
Phenolic sulfonate (2c) -CH₂SO₂C₆H₄OH 23 nM High 1,800

*Estimated from structural analogs in .

Phenylthio and Arylthio Derivatives

Phenylthio groups at positions 2 and 8 enhance lipophilicity and membrane permeability:

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: Demonstrates moderate antileishmanial activity (IC₅₀ = 5 µM) but reduced antitrypanosomal potency compared to sulfonyl derivatives. The phenylthio groups may hinder target engagement in trypanosomes .
Core-Modified Analogs

Scaffold hopping generates novel pharmacophores with distinct biological profiles:

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine: Replacing the pyridine ring with pyridazine reduces antitrypanosomal activity (EC₅₀ = 120 nM) but improves metabolic stability in vitro .

Table 2: Core-Modified Analogs

Compound Core Structure EC₅₀ (T. brucei) Metabolic Stability (t₁/₂, human microsomes)
Parent (imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 17 nM 45 min
Imidazo[1,2-b]pyridazine analog Imidazo[1,2-b]pyridazine 120 nM 90 min

Biological Activity

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its pharmacological potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromine at the 6-position
  • Chloromethyl group at the 2-position
  • Nitro group at the 3-position

Its molecular formula is C7H6BrClN2O2C_7H_6BrClN_2O_2 with a molecular weight of approximately 233.49 g/mol. The presence of these substituents contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that related compounds were effective against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation. A specific case study highlighted that modifications at the 3-position (the nitro group) are crucial for enhancing cytotoxic activity against cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily through the disruption of cellular processes in target organisms. It is believed to interfere with DNA replication and repair mechanisms due to the presence of the nitro group, which can generate reactive nitrogen species . Additionally, the chloromethyl group may participate in nucleophilic substitution reactions, further enhancing its reactivity .

Study on Antileishmanial Activity

A significant study focused on the antileishmanial activity of imidazo[1,2-a]pyridine derivatives found that compounds with bromine substitutions exhibited enhanced efficacy against Leishmania donovani. The study reported IC50 values indicating potent activity against both promastigote and amastigote forms of the parasite .

CompoundIC50 (µM)Activity Type
This compound12.5Antileishmanial
Control Compound25.0Antileishmanial

Synthesis and Reactivity Studies

Recent synthetic studies have demonstrated that this compound can undergo various reactions under different conditions. For example, it was noted that under SRN1 conditions, the chloromethyl group could be substituted by nucleophiles while maintaining stability at the bromine site . This reactivity opens avenues for further derivatization and exploration of biological activities.

Q & A

Q. Yield Optimization Strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Control nitration temperature (0–5°C) to avoid over-nitration .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced: How can conflicting data on nitration regioselectivity in imidazo[1,2-a]pyridine derivatives be resolved?

Methodological Answer:
Regioselectivity disputes often arise due to competing electronic effects (e.g., nitro vs. bromine directing groups). To resolve discrepancies:

Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for nitro groups at ~8.5 ppm in ¹H NMR) .

X-ray Crystallography : Definitive structural confirmation (e.g., nitro group orientation in the crystal lattice) .

Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites based on electron density .

Example : reports nitration at position 3, while other studies (e.g., ) highlight competing substitution at adjacent positions. Cross-validate with NOESY NMR to confirm spatial proximity of substituents.

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign signals for bromine (deshielding effects), chloromethyl (δ ~4.5 ppm), and nitro groups (meta-directing shifts in aromatic regions) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₆BrClN₃O₂: calc. 314.93) .
  • IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹, asymmetric NO₂) and C-Br bonds (~650 cm⁻¹) .
  • XRD : Resolve ambiguities in regiochemistry (e.g., used XRD for tetrahydroimidazo derivatives).

Advanced: What strategies mitigate hazards associated with handling brominated and chlorinated intermediates?

Methodological Answer:

  • Engineering Controls : Perform reactions in fume hoods with inert gas lines (N₂/Ar) to suppress volatile by-products .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Management : Quench brominated intermediates with NaHSO₃ before disposal .
  • Monitoring : Use real-time FTIR or GC-MS to detect hazardous vapors (e.g., HBr, Cl₂).

Basic: How to assess purity and potential by-products during synthesis?

Methodological Answer:

  • TLC : Monitor reaction progress (silica plates, UV visualization; Rf ~0.4 in hexane/EtOAc 3:1) .
  • HPLC : Quantify purity using a C18 column (acetonitrile/water + 0.1% TFA; retention time ~8.2 min) .
  • Elemental Analysis : Confirm C/H/N/Br/Cl ratios (deviation <0.3% indicates high purity).

Advanced: How does the chloromethyl group's reactivity influence further functionalization?

Methodological Answer:
The chloromethyl group (position 2) is a versatile site for nucleophilic substitution:

Sulfonation : React with sodium benzenesulfinate (NaSO₂Ph) in DMF at 80°C to introduce sulfone groups (yield: ~60%) .

Amination : Use NH₃/MeOH under pressure to generate aminomethyl derivatives .

Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to attach aryl groups .

Challenges : Competing elimination (to form vinyl derivatives) may occur; mitigate by using polar solvents (DMSO) and low temperatures .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nitration or bromination using Gaussian09 (B3LYP/6-31G**) to identify kinetically favored pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates.
  • Docking Studies : Predict bioactivity (e.g., binding to nitroreductase enzymes) for pharmacological applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

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